4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-21(13-7-10-18-8-3-1-4-9-18)24-16-17-30-22-15-14-20-25-26-23(28(20)27-22)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORLKNZFGAVKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Methodology
Synthesis of 2-Aminoethanol Derivative :
Protection of the Amine Group :
Optimization Insight :
Amide Coupling with 4-Phenylbutanoyl Chloride
The final step involves coupling the ethoxyethylamine intermediate with 4-phenylbutanoyl chloride. This reaction follows standard amide bond formation protocols.
Coupling Protocol
- Activation of 4-Phenylbutanoic Acid :
- Reaction with Protected Amine :
Yield Data :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Amide Formation | DCM | DIPEA | 85 |
| Deprotection | TFA/DCM | – | 92 |
Analytical Characterization
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization
- Regioselectivity in Cyclization :
- Purification of Hydrophobic Intermediates :
Scalability and Industrial Feasibility
A patent by US10544189B2 outlines a scalable process for analogous compounds using continuous-flow reactors, reducing reaction times by 40%. Key adaptations for large-scale synthesis include:
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazolopyridazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazolopyridazine core.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Core Scaffold Modifications
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a versatile heterocyclic system. Key analogs include:
- N-(4-Aminophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (14): Retains the triazolopyridazine core but substitutes the 8-position with an aminophenethyl group instead of the oxygen-ethyl-butanamide chain. This modification may enhance interactions with amine-binding pockets in target proteins .
- 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Replaces the 3-phenyl group with a methyl group and introduces an ethoxyphenyl-acetamide side chain.
Substituent Effects on Physicochemical Properties
- Phenyl vs.
- Oxygen-Ethyl vs. Thio or Amine Linkers : The oxygen-ethyl linker in the target compound contrasts with thioacetic acid (e.g., 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid) . Oxygen linkers generally enhance hydrophilicity, whereas thioethers may improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
